1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile
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Overview
Description
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile is a complex organic compound with a unique structure that includes a nitro group, a methoxymethyl group, and a nitrile group
Preparation Methods
The synthesis of 1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile involves several steps. One common method includes the reaction of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with appropriate reagents under controlled conditions . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes . The methoxymethyl and nitrile groups contribute to its overall stability and reactivity .
Comparison with Similar Compounds
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical applications.
Quinazolinone analogues: These compounds have similar biological activities and are studied for their potential therapeutic uses.
Imidazole derivatives: These compounds also exhibit a range of biological activities and are used in various medicinal applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O4 |
---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-methyl-3-nitro-6-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h8H,4H2,1-2H3 |
InChI Key |
QNWHSBVYZBLLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(=C(C1[N+](=O)[O-])COC)C#N |
Origin of Product |
United States |
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